molecular formula C10H9BrO B2472097 3-Bromo-2-ethyl-1-benzofuran CAS No. 325465-53-0

3-Bromo-2-ethyl-1-benzofuran

Cat. No.: B2472097
CAS No.: 325465-53-0
M. Wt: 225.085
InChI Key: PSOKQSNKTAQFKV-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

3-Bromo-2-ethyl-1-benzofuran, a derivative of benzofuran, is known to exhibit strong biological activities Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular components, including proteins, DNA, and cellular membranes.

Mode of Action

For instance, they can inhibit the function of proteins, interfere with DNA replication, or disrupt cellular membranes . The specific interactions and changes resulting from the action of this compound would depend on its specific targets.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, the compound could induce cell death, inhibit cell growth, reduce oxidative stress, or prevent viral replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethyl-1-benzofuran typically involves the bromination of 2-ethyl-1-benzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of this compound-5-ol.

    Reduction: Formation of 2-ethyl-1-benzofuran.

    Substitution: Formation of 3-methoxy-2-ethyl-1-benzofuran.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

    2-Bromo-1-benzofuran: Similar structure but lacks the ethyl group.

    3-Bromo-2-methyl-1-benzofuran: Similar structure with a methyl group instead of an ethyl group.

    3-Bromo-2-phenyl-1-benzofuran: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness: 3-Bromo-2-ethyl-1-benzofuran is unique due to the presence of both a bromine atom and an ethyl group on the benzofuran ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzofuran derivatives.

Properties

IUPAC Name

3-bromo-2-ethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOKQSNKTAQFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325465-53-0
Record name 3-bromo-2-ethyl-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 mL flask equipped with magnetic stirring is added 100 mL of diethyl ether and 2-ethylbenzofuran (20.00 g, 136.8 mmol). The reaction flask is cooled to 0° C. and bromine (8.40 mL, 164.2 mmol) is added to an addition funnel containing 50 mL of ethyl acetate. The mixture is added dropwise to the reactor while maintaining the 0° C. temperature. The addition funnel is rinsed with an additional 20 mL of ethyl acetate. The resulting mixture is stirred for 2 hours and the temperature maintained at 0° C. The reaction is quenched with 50 mL of water. The contents of the reactor are then transferred to a 1 L separatory funnel and rinsed with 2×50 mL of water. The organic layers are combined and rinsed with 200 mL of a saturated sodium thiosulfate solution. The layers are separated and the organic layer is dried over MgSO4 to give an amber colored solution. The solvent is removed in vacuo to give the product, 3-bromo-2-ethylbenzofuran, as a pale yellow liquid which is used without further purification (yield: 27.1 g, 88 percent).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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